

Ethyl 2-(pyrrolidin-3-yl)acetate hydrochloride stability profile

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Compound of Interest

Compound Name: Ethyl 2-(pyrrolidin-3-yl)acetate
hydrochloride

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An In-depth Technical Guide to the Stability Profile of Ethyl 2-(pyrrolidin-3-yl)acetate Hydrochloride

This guide provides a comprehensive technical overview of the stability profile of **Ethyl 2-(pyrrolidin-3-yl)acetate hydrochloride**, a key intermediate in pharmaceutical synthesis.^{[1][2]} The information herein is intended for researchers, scientists, and drug development professionals to understand and effectively manage the stability of this compound throughout the development lifecycle.

Introduction and Physicochemical Properties

Ethyl 2-(pyrrolidin-3-yl)acetate hydrochloride is a pyrrolidine derivative with the chemical formula $C_8H_{16}ClNO_2$ and a molecular weight of 193.67 g/mol.^[3] The hydrochloride salt form generally enhances solubility and stability compared to the free base.^{[4][5]} Understanding its intrinsic stability is crucial for ensuring the quality, safety, and efficacy of any downstream active pharmaceutical ingredient (API).

Table 1: Physicochemical Properties of **Ethyl 2-(pyrrolidin-3-yl)acetate Hydrochloride**

Property	Value	Source
Molecular Formula	C ₈ H ₁₆ ClNO ₂	[3]
Molecular Weight	193.67 g/mol	[3]
Appearance	Liquid, Solid, or Semi-solid	[6]
Storage Temperature	2-8°C, under inert atmosphere	[6]

Potential Degradation Pathways

The chemical structure of **Ethyl 2-(pyrrolidin-3-yl)acetate hydrochloride** contains two primary functionalities susceptible to degradation: the ethyl ester and the pyrrolidine ring.

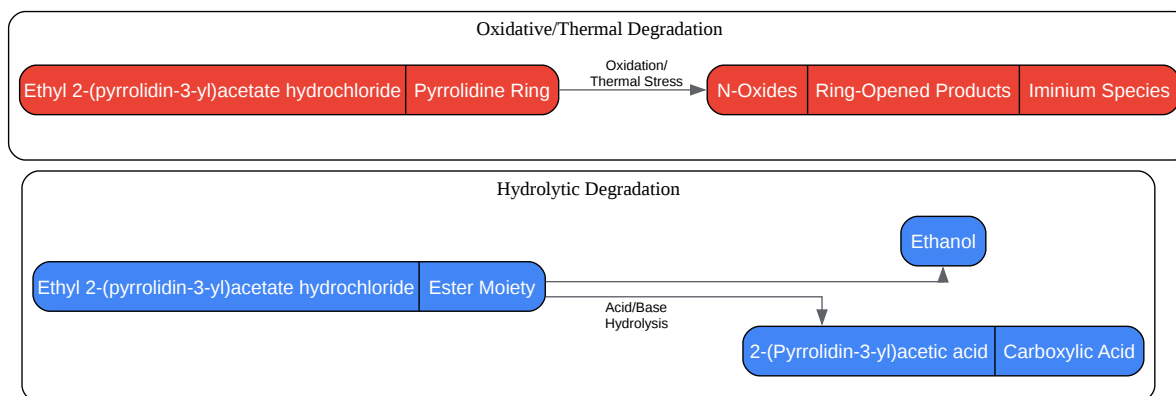
Hydrolysis of the Ethyl Ester

The ester group is prone to hydrolysis, which can be catalyzed by acidic or basic conditions, leading to the formation of the corresponding carboxylic acid and ethanol.[7][8] This is often a primary degradation pathway for ester-containing compounds.[9][10][11] The rate of hydrolysis is dependent on pH and temperature.[7]

Degradation of the Pyrrolidine Ring

The pyrrolidine ring, a saturated cyclic amine, can be susceptible to oxidation and thermal stress.[12][13] Oxidative degradation can lead to the formation of various byproducts, including ring-opened products or N-oxides.[12] Thermal degradation of pyrrolidine-containing compounds can result in the formation of iminium species and other related products.[13][14] When heated, pyrrolidine compounds may also emit toxic fumes of nitrogen oxides.[15]

Diagram 1: Potential Degradation Pathways



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Caption: Potential degradation pathways for **Ethyl 2-(pyrrolidin-3-yl)acetate hydrochloride**.

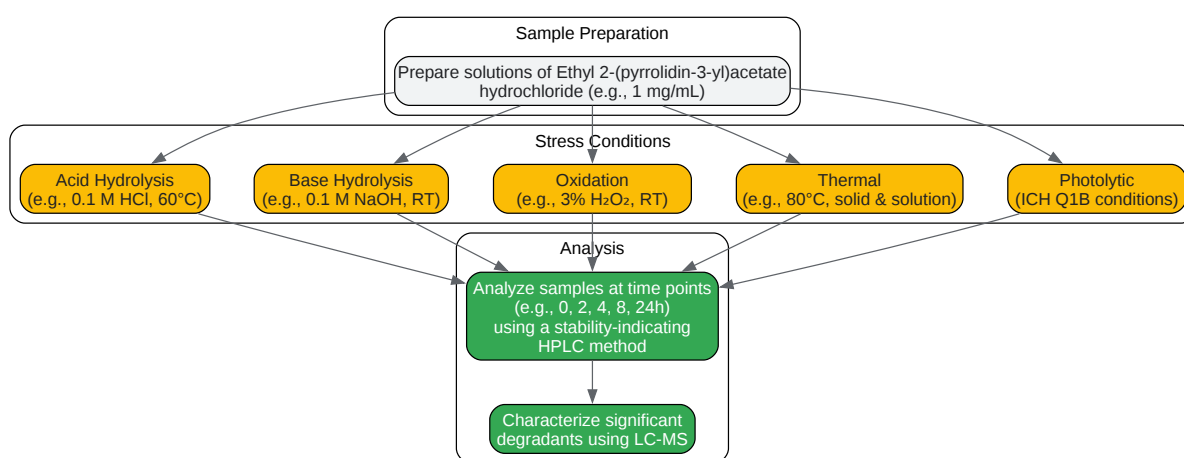
Comprehensive Stability Testing Program

A robust stability testing program is essential to fully characterize the stability profile of **Ethyl 2-(pyrrolidin-3-yl)acetate hydrochloride**. This program should include forced degradation studies and long-term stability studies under ICH-recommended conditions.[16][17]

Forced Degradation (Stress) Studies

Forced degradation studies are designed to accelerate the degradation of the compound to identify potential degradation products and establish degradation pathways.[18][19] These studies are critical for developing and validating a stability-indicating analytical method.[20] A target degradation of 5-20% is generally recommended to avoid the formation of secondary degradation products.[21]

Diagram 2: Forced Degradation Experimental Workflow



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Caption: Workflow for conducting forced degradation studies.

Experimental Protocols for Forced Degradation:

- Acid Hydrolysis:
 - Dissolve the compound in 0.1 M hydrochloric acid to a final concentration of 1 mg/mL.
 - Incubate the solution at 60°C.
 - Withdraw aliquots at appropriate time intervals (e.g., 2, 4, 8, 24 hours).

- Neutralize the aliquots with an equivalent amount of 0.1 M sodium hydroxide before analysis.
- Base Hydrolysis:
 - Dissolve the compound in 0.1 M sodium hydroxide to a final concentration of 1 mg/mL.
 - Maintain the solution at room temperature.
 - Withdraw aliquots at appropriate time intervals.
 - Neutralize the aliquots with an equivalent amount of 0.1 M hydrochloric acid before analysis.
- Oxidative Degradation:
 - Dissolve the compound in a solution of 3% hydrogen peroxide to a final concentration of 1 mg/mL.
 - Keep the solution at room temperature.
 - Withdraw aliquots at appropriate time intervals.
- Thermal Degradation:
 - Expose the solid compound and a solution (e.g., in water or a relevant solvent) to elevated temperatures (e.g., 80°C).
 - Analyze samples at various time points.
- Photostability:
 - Expose the solid compound and a solution to light providing an overall illumination of not less than 1.2 million lux hours and an integrated near-ultraviolet energy of not less than 200 watt-hours/square meter, as per ICH Q1B guidelines.[\[22\]](#)
 - A control sample should be protected from light.

Long-Term and Accelerated Stability Studies

Long-term and accelerated stability studies are performed to predict the shelf-life of the compound under defined storage conditions.[23]

Table 2: ICH Conditions for Long-Term and Accelerated Stability Studies

Study	Storage Condition	Minimum Duration
Long-Term	25°C ± 2°C / 60% RH ± 5% RH	12 months
Intermediate	30°C ± 2°C / 65% RH ± 5% RH	6 months
Accelerated	40°C ± 2°C / 75% RH ± 5% RH	6 months

The compound should be monitored for appearance, purity (using a stability-indicating method), and moisture content at specified time points (e.g., 0, 3, 6, 9, 12 months for long-term studies and 0, 3, 6 months for accelerated studies).[16]

Solid-State Stability Considerations

Hygroscopicity

Hydrochloride salts can be hygroscopic, meaning they can absorb moisture from the atmosphere.[24][25] Moisture absorption can lead to physical changes such as deliquescence and can also accelerate chemical degradation, particularly hydrolysis.[26] It is essential to determine the hygroscopicity of **Ethyl 2-(pyrrolidin-3-yl)acetate hydrochloride** by exposing the solid material to various relative humidity (RH) conditions and monitoring for weight gain.[4][26]

Polymorphism

The solid-state form of a compound can significantly impact its stability. Different polymorphic forms can have different chemical and physical stabilities. While no specific polymorphic forms of **Ethyl 2-(pyrrolidin-3-yl)acetate hydrochloride** are reported in the provided search results, it is a critical parameter to investigate during pharmaceutical development.

Storage and Handling Recommendations

Based on the potential degradation pathways, the following storage and handling recommendations are advised:

- Temperature: Store at controlled refrigerated temperatures (2-8°C) as recommended by suppliers to minimize thermal degradation and hydrolytic rates.[\[6\]](#)
- Atmosphere: Store under an inert atmosphere (e.g., nitrogen or argon) to prevent oxidative degradation.
- Moisture: Protect from moisture by using well-sealed containers and potentially desiccants to mitigate hydrolysis and physical changes due to hygroscopicity.[\[26\]](#)[\[27\]](#)
- Light: Protect from light to prevent photolytic degradation.

Conclusion

The stability of **Ethyl 2-(pyrrolidin-3-yl)acetate hydrochloride** is governed by its susceptibility to hydrolysis of the ethyl ester and degradation of the pyrrolidine ring through oxidation and thermal stress. A thorough understanding of these degradation pathways, achieved through a comprehensive stability testing program including forced degradation and long-term studies, is paramount. The implementation of appropriate storage and handling conditions is critical to maintain the purity and integrity of this important pharmaceutical intermediate.

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